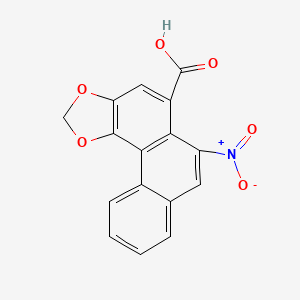

Aristolochic Acid Ii

Description

Aristolochic acid II has been reported in Aristolochia tuberosa, Stephania tetrandra, and other organisms with data available.

structure given in first source

structure in first source

Structure

3D Structure

Propriétés

IUPAC Name |

6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO6/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h1-6H,7H2,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEEXETVZNQYRSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197166 | |

| Record name | Aristolochic acid II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475-80-9 | |

| Record name | Aristolochic acid II | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristolochic acid II | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid II | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARISTOLOCHIC ACID II | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72D5PU2Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Global Health Impact of Aristolochic Acids

Evolution of Aristolochic Acid Research: Key Milestones and Phases

Research into aristolochic acids has evolved significantly. Initial studies focused on their botanical sources and chemical isolation. The identification of these compounds in medicinal plants led to investigations into their biological effects. A critical phase in this research was the recognition of their potent nephrotoxicity, leading to severe kidney damage. Subsequent research phases focused on their carcinogenic and mutagenic properties, elucidating the mechanisms by which they induce DNA damage and contribute to cancer development.

Recognition of Aristolochic Acids as Human Carcinogens and Nephrotoxins

Aristolochic acids are now unequivocally recognized as human carcinogens and nephrotoxins. wikipedia.orgflybase.orgnih.govsigmaaldrich.cnctdbase.orgnih.gov This recognition stemmed from clinical observations linking the consumption of Aristolochia-containing herbal remedies to cases of rapidly progressive interstitial nephritis, termed Aristolochic acid nephropathy (AAN), and subsequent development of urothelial carcinomas. windows.netclinisciences.com Aristolochic acid I (AA-I) is considered one of the primary pathogenic compounds responsible for these toxic effects, exhibiting nephrotoxic, carcinogenic, and mutagenic properties. windows.net Aristolochic acid B is also classified as a carcinogenic agent, metabolite, mutagen, and nephrotoxin. sigmaaldrich.cnctdbase.orgnih.gov

Geographical Distribution of Aristolochic Acid-Associated Diseases

Aristolochic acid-associated diseases have been reported in various geographical regions, often linked to the use of traditional herbal medicines containing Aristolochia species. A significant outbreak of AAN was initially reported in Belgium, associated with slimming pills containing Aristolochia fangchi. windows.net Cases have also been documented in other parts of Europe, Asia, and North America, highlighting the global impact of exposure to these compounds.

Specific Role and Emerging Significance of Aristolochic Acid B within the Aristolochic Acid Family

Aristolochic acid B (AA-B), or Aristolochic acid II (AA-II), is a prominent member of the aristolochic acid family and is one of the most abundant secondary metabolites found in the leaves, roots, and stems of Aristolochiaceae plants. sigmaaldrich.cn Structurally, AA-B is closely related to Aristolochic acid I, differing primarily by the absence of a methoxy (B1213986) group at the C8 position. sigmaaldrich.cn

Data Table: Selected Aristolochic Acids and their PubChem CIDs

| Compound Name | PubChem CID | Molecular Formula | Molecular Weight ( g/mol ) |

| Aristolochic acid I | 2236, 154914 | C₁₇H₁₁NO₇ | 341.27 fishersci.iecdutcm.edu.cn |

| Aristolochic acid B (II) | 108168 | C₁₆H₉NO₆ | 311.24 sigmaaldrich.cncdutcm.edu.cn |

| Aristolochic acid C | 165274 | C₁₆H₉NO₇ | 327.24 nih.govclinisciences.com |

| Aristolochic acid D (IVa) | 161218 | C₁₇H₁₁NO₈ | 357.04846 uni.lunih.gov |

| Aristolochic acid E | 147113 | C₁₇H₁₁NO₈ | 357.3 nih.gov |

| Aristolochic acid Ia | 148297 | C₁₆H₉NO₇ | 327.248 easychem.orgnih.gov |

Note: PubChem CIDs may vary slightly depending on the specific entry or synonym used. The primary CIDs found for each compound are listed.

Epidemiology and Exposure Pathways of Aristolochic Acids

Aristolochic Acid Exposure Through Herbal Remedies

The historical and ongoing use of Aristolochia species in traditional medicine represents a significant pathway for human exposure to aristolochic acids frontiersin.orgnih.govwho.intwikipedia.orgscienceopen.comesmed.orgulb.ac.be.

Traditional Medicinal Use and Inadvertent Contamination

Plants from the Aristolochia genus have a long history of use in traditional medicine across various cultures, including ancient Greek, Roman, Ayurvedic, and Chinese traditions wikipedia.org. They were traditionally used for a range of ailments, including kidney and urinary problems, gout, and inflammatory disorders frontiersin.orgwikipedia.org.

A significant instance highlighting exposure through herbal remedies occurred in Belgium in the 1990s, where a number of women developed rapidly progressive renal failure after consuming slimming pills containing Aristolochia fangchi mdpi.comnih.govesmed.orgulb.ac.be. This incident, initially termed "Chinese herbs nephropathy" (CHN), drew global attention to the toxicity of AAs and led to the disease being renamed Aristolochic Acid Nephropathy (AAN) mdpi.comwikipedia.orgulb.ac.be. Inadvertent contamination or substitution of non-toxic herbs with Aristolochia species in medicinal preparations has been a documented issue frontiersin.org.

Regional Prevalence of Exposure to Aristolochic Acid-Containing Herbs

Despite restrictions and bans in many countries, AA-containing herbal remedies continue to be used in certain geographic regions, particularly in parts of Asia and the Balkans frontiersin.orgscienceopen.comesmed.org. This continued use puts millions of people at risk of developing AA-related diseases frontiersin.org. Studies have indicated that AA-containing herbal supplements can still be purchased through the internet frontiersin.org. The prevalence of chronic kidney diseases in regions like China has also been potentially linked to the widespread use of AA-containing herbs mdpi.com. In Korea, despite prohibition, prescription of AA-containing herbal medicine by clinics has been reported as a cause of local AAN cases mdpi.com.

Environmental Exposure Routes to Aristolochic Acids

Beyond direct consumption of herbal remedies, environmental contamination presents alternative pathways for human exposure to aristolochic acids mdpi.comwho.intscienceopen.comulb.ac.be.

Dietary Contamination via Agricultural Products

Contamination of staple foods, particularly grains like wheat and corn, has been identified as a crucial environmental exposure route, notably in the context of Balkan endemic nephropathy (BEN) mdpi.commdpi.comwho.intulb.ac.beresearchgate.netkidneya.com. Aristolochia clematitis, a weed containing AAs, is widespread in agricultural fields in endemic regions of the Balkans mdpi.comulb.ac.bekidneya.com. The decay of this plant can release free AAs into the soil, which can then be taken up by food crops through root absorption mdpi.comresearchgate.netkidneya.commdpi.comnih.gov.

Research in Serbian villages endemic for BEN has detected significant levels of Aristolochic acid I (AAI) and Aristolochic acid II (AAII) in soil, corn, and wheat samples mdpi.comkidneya.com. For instance, one study found measurable concentrations of AAI (86.59 ± 27.15 ng/g) and AAII (25.73 ± 11.46 ng/g) in soil samples, and higher levels of AAI (91.31 ± 89.02 ng/g) and AAII (41.01 ± 12.45 ng/g) in wheat grain from the village of Kutleš mdpi.com. This uptake and accumulation in edible parts of crops grown in contaminated soil is considered a major pathway for human exposure kidneya.commdpi.comnih.gov.

| Sample Type | Aristolochic Acid I (ng/g) | This compound (ng/g) |

| Soil (Kutleš) | 86.59 ± 27.15 | 25.73 ± 11.46 |

| Wheat (Kutleš) | 91.31 ± 89.02 | 41.01 ± 12.45 |

Table 1: Concentrations of Aristolochic Acid I and II in soil and wheat samples from Kutleš, Serbia. mdpi.com

Experiments have also demonstrated that vegetables like lettuce, celery, and tomato can absorb and accumulate AAs from contaminated soil, with AAs preferentially accumulating in the roots before being transferred to above-ground parts mdpi.comnih.gov. The concentration of AAs in plants can increase over time when grown in contaminated soil mdpi.com.

Water and Soil Contamination in Endemic Regions

Aristolochic acids, particularly AAI, can behave like persistent organic pollutants in the environment ulb.ac.be. They exhibit high stability in soil and are difficult to remove mdpi.comresearchgate.net. AAs released from decaying Aristolochia plants can contaminate the surrounding soil and have been detected in soil samples from herb-growing areas mdpi.comresearchgate.net.

Through leaching and infiltration, AAs from decomposed plant material can reach groundwater, potentially contaminating drinking water sources mdpi.comresearchgate.net. This has been suggested as a possible contamination route in Serbian villages affected by BEN mdpi.com.

Airborne Exposure Hypothesis

The hypothesis of airborne exposure to aristolochic acids has been proposed but is currently considered speculative and lacking definitive confirmation mdpi.comresearchgate.netnih.gov. However, recent emerging evidence suggests that inhalation of fine powders of AA-containing herbs could be a significant occupational exposure pathway for herbalists acs.org. This indicates that under certain circumstances, airborne particles carrying AAs may contribute to exposure.

Population-Based Epidemiological Studies of Aristolochic Acid-Associated Diseases

Population-based epidemiological studies have been crucial in identifying the link between exposure to aristolochic acids and the incidence and prevalence of associated diseases. These studies have highlighted specific geographic regions and exposure pathways where the burden of AA-related diseases is particularly high.

Incidence and Prevalence of Aristolochic Acid Nephropathy (AAN)

Aristolochic Acid Nephropathy (AAN) is a rapidly progressive form of renal interstitial fibrosis caused by exposure to aristolochic acids. The true incidence and prevalence of AAN are considered largely unknown and likely underestimated globally, particularly in Asia, due to its insidious onset, low awareness, and lack of universally agreed-upon diagnostic criteria. nih.govulb.ac.bekrcp-ksn.orgmdpi.com

Despite these challenges, cases of AAN have been reported worldwide following exposure to AA-containing herbal remedies. An outbreak in Belgium in the early 1990s initially involved a small number of patients but grew to over a hundred by 1998, with a significant percentage developing end-stage renal disease. nih.govkrcp-ksn.orgmdpi.com Cases with similar renal damage have since been reported in various countries across Europe, the United States, and Asia, including China, Japan, Korea, Australia, and Bangladesh, underscoring the global reach of this issue. nih.govkrcp-ksn.org In China, thousands of cases have been reported among individuals previously diagnosed with chronic tubulointerstitial nephritis of unknown origin. nih.gov

While strict regulations on AA-containing herbs have been implemented in many regions, leading to a sharp decline in reported AAN cases, sporadic occurrences continue to be documented. nih.govkrcp-ksn.org

Incidence and Prevalence of Balkan Endemic Nephropathy (BEN)

Balkan Endemic Nephropathy (BEN) is a chronic kidney disease with a high prevalence in specific rural farming villages along the Danube River basin in southeastern Europe, including areas in Serbia, Bulgaria, Romania, Croatia, and Bosnia and Herzegovina. mdpi.comnih.govoup.comuptodateonline.iracs.org BEN is characterized by its endemic nature, a long latent period, and familial clustering, though it is not inherited. nih.govoup.comacs.org

The prevalence rate of BEN in endemic areas has been reported to range between 0.5% and 10%, with some estimates suggesting it could be as high as 20% if aggressive screening were performed in at-risk populations. nih.govuptodateonline.ir Historically, prevalence rates in the endemic area of Croatia ranged between 0.5% and 4.4% in systematic surveys. nih.gov It is estimated that approximately 100,000 people are at risk of BEN, with around 25,000 currently affected by the disease. oup.comacs.org Assessments based on the proportion of BEN patients undergoing hemodialysis in Serbia indicate that the disease remains a significant health burden. oup.comuptodateonline.ir

The etiology of BEN has been strongly linked to chronic dietary exposure to aristolochic acids, primarily through the consumption of wheat contaminated with Aristolochia clematitis seeds. oup.comacs.orgaacrjournals.orgnih.gov

Association with Upper Urothelial Carcinoma (UTUC)

A strong association exists between exposure to aristolochic acids and the development of upper urothelial carcinoma (UTUC), cancers of the renal pelvis and ureter. mdpi.comoup.comnih.govuroweb.orguroweb.orgd-nb.infoaacrjournals.orgfrontiersin.orgresearchgate.net This association is particularly pronounced in patients with AAN and individuals residing in BEN-endemic regions. mdpi.comoup.comnih.gov

Studies have consistently shown that aristolochic acid exposure significantly increases the risk for UTUC. aacrjournals.orguroweb.orguroweb.orgaacrjournals.org A meta-analysis of studies on aristolochic acid-related UTUC estimated a pooled odds ratio of 5.97, indicating a substantially increased risk. aacrjournals.org The risk ratios, odds ratios, or hazard ratios for UTUC caused by aristolochic acid in various studies have ranged widely, from 1 to 49. aacrjournals.org

Molecular epidemiological studies have identified a unique mutational signature, characterized predominantly by A:T to T:A transversions, in UTUC tumors associated with AA exposure. aacrjournals.orguroweb.orgfrontiersin.orgpnas.org This signature, particularly evident in the TP53 tumor-suppressor gene, serves as a specific biomarker of exposure. pnas.org Aristolactam-DNA adducts, formed after the metabolic activation of aristolochic acids, are persistent biomarkers of exposure and are detected in the urothelium and renal cortex of affected individuals. aacrjournals.orgnih.govuroweb.orgpnas.orgaacrjournals.org

In Taiwan, where the incidence of UTUC is among the highest globally, exposure to aristolochia-based herbal remedies has been identified as a significant contributing factor. pnas.org Studies in Taiwan have also shown an additive effect of aristolochic acid exposure and arsenic exposure on the risk of developing UTUC. uroweb.orgaacrjournals.org AA-associated UTUC tends to be more common in females and is associated with a higher risk of developing synchronous bilateral and metachronous contralateral UTUC. uroweb.orgresearchgate.net

Association with Hepatocellular Carcinoma (HCC)

Accumulating evidence suggests an association between aristolochic acid exposure and hepatocellular carcinoma (HCC), a type of liver cancer. frontiersin.orgfrontiersin.orgoup.comtandfonline.comscienceopen.comwho.int While Aristolochic acid I is often highlighted as the main toxic component, the association extends to the broader class of aristolochic acids. frontiersin.org

Molecular studies have revealed the presence of the characteristic AA-induced mutational signature (COSMIC signature 22), predominantly A:T to T:A transversions, in a significant proportion of HCC cases, particularly in regions with high AA exposure like Taiwan and other parts of Asia. frontiersin.orgscienceopen.comwho.int One study in Taiwan found this signature in 78% of analyzed liver cancer patients. frontiersin.orgscienceopen.com

Epidemiological studies suggest that AA-containing herbal medicines may be an important risk factor for HCC, especially in patients with pre-existing chronic hepatitis B or C virus infection. frontiersin.orgfrontiersin.orgscienceopen.com Research indicates a dose-response relationship between estimated AA consumption and HCC pathogenesis in HBV-infected patients. scienceopen.com A meta-analysis found a statistically significant association between AA exposure and increased incidence of liver cancer. tandfonline.com

Association with Other Malignancies (e.g., gastric, bladder, subcutaneous)

Beyond kidney and upper urothelial cancers, exposure to aristolochic acids has also been associated with an increased risk of other malignancies. Studies have indicated links between AA exposure and cancers of the gastric tract, bladder, and subcutaneous tissues. frontiersin.orgoup.comnih.govresearchgate.netoup.com

Animal studies have demonstrated that oral exposure to aristolochic acids can induce tumors in various organs, including the forestomach, kidney, urinary bladder, ear duct, small intestine, and pancreas. nih.govnih.govoup.com In humans, the characteristic AA-mutational signatures have been detected in cancer types other than UTUC and HCC, suggesting broader carcinogenic potential. frontiersin.org

Specifically, AA exposure has been linked to gastric carcinoma and bladder cancer in clinical observations and research studies. nih.govfrontiersin.orgoup.comresearchgate.netoup.com The presence of AA-derived DNA adducts has been detected in the liver and non-target tissues such as the pancreas, breast, and lung in humans, further supporting the potential for carcinogenicity in multiple organs. nih.gov

Longitudinal Cohort Studies on Aristolochic Acid Exposure Outcomes

Longitudinal cohort studies provide valuable insights into the long-term health outcomes of individuals exposed to aristolochic acids. These studies follow groups of exposed and unexposed individuals over time to assess the incidence of diseases and track disease progression.

In the context of BEN, longitudinal observations in endemic areas have provided information on the course of the disease and associated mortality. Studies have tracked the risk of death from BEN and morbidity over several years in populations that have migrated from endemic to non-endemic regions. tandfonline.com

Longitudinal studies in Taiwan, utilizing national health insurance databases, have investigated the association between the use of AA-containing herbal medicines and the risk of various health outcomes, including UTUC and potentially other conditions. aacrjournals.orgmdpi.comdovepress.com These studies, by analyzing prescription records and disease incidence over extended periods, help to quantify the risk associated with different levels and durations of exposure within a defined population.

Follow-up studies of AAN patients, such as those from the initial outbreaks in Belgium, have demonstrated the high long-term risk of renal failure and the delayed but significant incidence of urothelial cancer years after the initial exposure. ulb.ac.benih.govresearchgate.net These cohorts have been instrumental in establishing the persistent carcinogenic effects of aristolochic acids.

Table 1: Summary of Epidemiological Findings Related to Aristolochic Acid Exposure

| Disease | Affected Populations / Regions | Key Epidemiological Features | Association with AA Exposure |

| Aristolochic Acid Nephropathy (AAN) | Global (reported in Europe, US, Asia, Australia, Bangladesh) | Rapidly progressive renal interstitial fibrosis; insidious onset; likely underestimated prevalence. nih.govulb.ac.bekrcp-ksn.orgmdpi.com | Caused by ingestion of AA-containing herbal remedies. nih.govkrcp-ksn.orgmdpi.com |

| Balkan Endemic Nephropathy (BEN) | Rural farming villages in Serbia, Bulgaria, Romania, Croatia, Bosnia and Herzegovina. mdpi.comnih.govoup.comuptodateonline.iracs.org | Endemic, familial clustering (non-inherited), long latent period; prevalence 0.5-10% (potentially higher). nih.govuptodateonline.iracs.org | Strongly linked to chronic dietary exposure to AAs (contaminated wheat). oup.comacs.orgaacrjournals.orgnih.gov |

| Upper Urothelial Carcinoma (UTUC) | High incidence in AAN/BEN patients and regions with AA exposure (e.g., Taiwan, Balkans). oup.comnih.govuroweb.orgpnas.org | Increased risk in exposed individuals; characteristic AA-mutational signature and DNA adducts. aacrjournals.orguroweb.orgfrontiersin.orgpnas.orgaacrjournals.org | Strong association; AA exposure significantly increases risk (pooled OR ~6). aacrjournals.orguroweb.orguroweb.orgaacrjournals.org Additive effect with arsenic exposure. uroweb.orgaacrjournals.org More common in females. uroweb.orgresearchgate.net |

| Hepatocellular Carcinoma (HCC) | Particularly in Asia, especially in patients with HBV/HCV. frontiersin.orgfrontiersin.orgscienceopen.com | Emerging evidence of association; presence of AA-mutational signature. frontiersin.orgscienceopen.comwho.int | Associated with AA-containing herbal medicine use, particularly in those with chronic viral hepatitis. frontiersin.orgfrontiersin.orgscienceopen.com Significant association with increased incidence. tandfonline.com |

| Other Malignancies (Gastric, Bladder, Subcutaneous, Renal Cell Carcinoma, Cholangiocarcinoma) | Reported in various studies and animal models. nih.govfrontiersin.orgoup.comnih.govresearchgate.netoup.com | AA-mutational signatures detected in some cases; tumor induction in animal models. nih.govfrontiersin.orgnih.govoup.com | Associated with AA exposure; evidence from clinical observations and experimental studies. nih.govfrontiersin.orgoup.comnih.govresearchgate.netoup.com |

Metabolic Activation and Detoxification of Aristolochic Acids

Enzymatic Bioactivation Pathways of Aristolochic Acids

The primary pathway for the bioactivation of aristolochic acids involves the reduction of the nitro group. This reductive metabolism leads to the formation of electrophilic intermediates capable of forming covalent DNA adducts, which are considered the initial events in AA-induced carcinogenesis. nih.govnih.govkcl.ac.ukfrontiersin.org

The initial step in the bioactivation of aristolochic acids, including AAB, is the nitroreduction of the nitro group (NO₂) to a hydroxylamine (B1172632) (N-hydroxy) derivative. nih.goviarc.fr This four-electron reduction of the nitro group yields the corresponding N-hydroxyaristolactam. For AAB, this product would be N-hydroxyaristolactam B. N-hydroxyaristolactams were historically considered the immediate precursors of the electrophilic species that bind to DNA. researchgate.net

N-hydroxyaristolactams are unstable and can undergo further transformation to form highly reactive electrophilic cyclic aristolactam-nitrenium ions. nih.govfrontiersin.org This process involves the decomposition of the N-hydroxyaristolactam, leading to a species with a delocalized positive charge. nih.govresearchgate.netnih.gov The cyclic nitrenium ion is considered the ultimate electrophilic species that reacts with nucleophilic sites in DNA, particularly the exocyclic amino groups of purine (B94841) bases (deoxyadenosine and deoxyguanosine), to form covalent DNA adducts. nih.govfrontiersin.orgnih.govmdpi.com

Cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1A2, play a dual role in the metabolism of aristolochic acids, participating in both activation and detoxification pathways. mdpi.comnih.govkcl.ac.uk In human hepatic microsomes, CYP1A2 is a major enzyme involved in the reductive activation of AAI, and to a lesser extent, CYP1A1 also contributes. nih.govcapes.gov.brnih.gov These enzymes can catalyze the nitroreduction of aristolochic acids, leading to the formation of genotoxic intermediates, particularly under anaerobic conditions. nih.govdoi.org Studies using humanized mouse models expressing human CYP1A1 and CYP1A2 have shown that these enzymes are principally responsible for the reductive activation of AAI to form DNA adducts. kcl.ac.uk

NAD(P)H:quinone oxidoreductase 1 (NQO1), a cytosolic enzyme, is recognized as one of the most efficient nitroreductases involved in the metabolic activation of aristolochic acids in vitro and in vivo. nih.govkcl.ac.ukcapes.gov.bringentaconnect.comoup.com NQO1 catalyzes the two-electron reduction of aristolochic acids, contributing to the formation of the reactive intermediates. kcl.ac.uk Studies have shown that NQO1 is highly effective in activating both AAI and AAII, emphasizing the importance of initial nitroreduction as a rate-limiting step in their activation. nih.gov NQO1 is predominantly located in proximal renal tubular epithelial cells, consistent with the kidney being a primary target organ for AA-induced toxicity. cas.cn Inhibition of NQO1 has been shown to suppress renal AA reduction and attenuate nephrotoxicity in mice, suggesting its significant role in AA-induced renal injury. cas.cn

In addition to hepatic enzymes, renal microsomal enzymes also contribute to the metabolic activation of aristolochic acids. Renal microsome NADPH:cytochrome P450 oxidoreductase (POR) has been shown to be effective in activating AAI in human renal microsomes. nih.govnih.govsav.sk While its role may be minor compared to other enzymes in hepatic microsomes, POR's contribution in the kidney is significant, the primary target organ for AA toxicity. nih.govnih.gov

Comparative Metabolic Pathways for Aristolochic Acid B and Other Analogues

Aristolochic acid B (AAB) is structurally similar to Aristolochic acid I (AAI), differing primarily by the absence of a methoxy (B1213986) group at the C-8 position of the phenanthrene (B1679779) ring. This structural difference can influence their metabolic pathways and subsequent toxicological profiles. Both AAI and AAB undergo nitroreduction to form their respective N-hydroxyaristolactams and ultimately reactive nitrenium ions that form DNA adducts. nih.govmdpi.comnel.edu

While AAI is considered the predominant compound responsible for AA-induced diseases, AAII (which lacks the methoxy group at C-8 and a nitro group at C-6 compared to AAI) is also mutagenic and genotoxic. mdpi.comnel.edu Studies comparing the activation of AAI and AAII by enzymes like NQO1 have shown differences in efficiency. NQO1 is more effective in activating AAI compared to AAII, which might contribute to the observed differences in their DNA binding capabilities and toxicity. nih.gov The binding orientation of AAII in the active site of NQO1 appears less favorable for effective nitro reduction compared to AAI. nih.gov

Further research, including detailed comparative metabolic studies focusing specifically on AAB's interactions with the various activating and detoxifying enzymes, is needed to fully elucidate its unique metabolic profile and its implications for toxicity compared to other AA analogues.

Identification of Unique Metabolic Intermediates for Aristolochic Acid B

The primary metabolic activation pathway for Aristolochic acid B, similar to other aristolochic acids, involves nitroreduction nih.goviarc.frfrontiersin.org. This process transforms the nitro group on AA B into a reactive intermediate. Specifically, AA B undergoes nitroreduction to form N-hydroxyaristolactam II (AL-II-NOH) researchgate.net. AL-II-NOH is a key intermediate that can then be further reduced to form aristolactam II (AL-II) researchgate.net.

These N-hydroxyaristolactams, including AL-II-NOH, can decompose to form electrophilic cyclic nitrenium/carbenium ions researchgate.net. These reactive species are capable of interacting with biological macromolecules.

While AA I undergoes O-demethylation to form Aristolochic acid Ia (AAIa) scienceopen.comfrontiersin.orgresearchgate.net, Aristolochic acid B lacks the methoxy group at the C8 position scienceopen.comacs.org, meaning this specific O-demethylation pathway is not applicable to AA B. However, Aristolactam II, a metabolite of AA B, can undergo enzymatic hydroxylation at the C-8 position, forming 8-hydroxyaristolactam Ia acs.orgnih.gov.

Differential Bioactivation Efficiency of Aristolochic Acid B

Both Aristolochic acid I and Aristolochic acid B are considered genotoxic and undergo metabolic activation via nitroreduction nih.goviarc.frfrontiersin.org. This process, leading to the formation of N-hydroxyaristolactams and subsequent reactive intermediates, is central to the bioactivation of both compounds scienceopen.comresearchgate.net.

Detoxification Mechanisms of Aristolochic Acids

Detoxification pathways for aristolochic acids involve metabolic transformations that reduce their reactivity and facilitate their elimination from the body scienceopen.comresearchgate.net. These mechanisms contrast with the bioactivation pathways that lead to the formation of reactive intermediates. Oxidative reactions and conjugation reactions are important processes in the detoxification of aristolochic acids scienceopen.comresearchgate.net.

O-Demethylation Pathways

O-demethylation is a known detoxification pathway for Aristolochic acid I, resulting in the formation of Aristolochic acid Ia scienceopen.comfrontiersin.orgresearchgate.net. This metabolic step is catalyzed by cytochrome P450 enzymes, particularly CYP1A1 and CYP1A2 scienceopen.comnih.govnih.gov. However, as Aristolochic acid B lacks the methoxy group present in Aristolochic acid I at the C8 position sigmaaldrich.cnscienceopen.comacs.org, it does not undergo this specific O-demethylation reaction as a detoxification pathway. While Aristolactam II, a metabolite of AA B, can be hydroxylated at C-8 acs.orgnih.gov, this is distinct from the O-demethylation of AA I.

Conjugation Reactions (e.g., O-sulfate, O-acetate, O-glucuronide esters)

Conjugation reactions represent a significant Phase II metabolic pathway for the detoxification and elimination of aristolochic acids and their metabolites nih.govresearchgate.netresearchgate.netacs.orgsci-hub.se. These reactions involve the covalent attachment of polar molecules, such as glucuronic acid, sulfate, or acetate, to the parent compound or its Phase I metabolites, increasing their water solubility and promoting their excretion.

Studies have identified various conjugated metabolites of aristolochic acids. For instance, O-acetyl-, O-sulfate-, and O-glucuronidated conjugates of Aristolochic acid Ia (a metabolite of AAI) have been detected frontiersin.orgresearchgate.net. More relevant to Aristolochic acid B, conjugates of aristolactams, which are reduction products of both AAI and AAII, have been identified. These include N- and O-glucuronides of Aristolactam Ia and the N-glucuronide of Aristolactam II acs.org. The formation of these conjugates is catalyzed by enzymes such as UDP glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) scienceopen.comresearchgate.net.

Furthermore, conjugation with endogenous aminothiols like cysteine, N-acetylcysteine, and glutathione (B108866) has been proposed as a detoxification mechanism. This process involves the reaction of these thiols with the reactive aristolactam-nitrenium ion intermediate acs.orgsci-hub.seiarc.fr. While this has been demonstrated for the intermediate derived from AAI acs.orgsci-hub.se, it is plausible that the nitrenium ion formed from AA B also undergoes similar conjugation, contributing to its detoxification.

Toxicokinetics of Aristolochic Acids

Toxicokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a chemical substance within a biological system. Understanding the toxicokinetic profile of Aristolochic acid B is crucial for evaluating its systemic exposure and the fate of the compound and its metabolites in the body.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles

Aristolochic acids, including Aristolochic acid B, are absorbed from the gastrointestinal tract following oral ingestion nih.govpsu.edu. Once absorbed, they are distributed throughout the body via the bloodstream nih.govpsu.eduwikipedia.org.

Metabolism of aristolochic acids primarily involves Phase I oxidation and reduction pathways wikipedia.org. As discussed, for Aristolochic acid B, the main Phase I metabolic route is nitroreduction, leading to the formation of N-hydroxyaristolactam II and subsequently Aristolactam II scienceopen.comresearchgate.net. Unlike AAI, AA B does not undergo O-demethylation at the C8 position sigmaaldrich.cnscienceopen.comacs.org.

Phase II metabolism involves conjugation reactions, such as glucuronidation, sulfation, and acetylation, which increase the polarity of AA B metabolites and facilitate their elimination nih.govfrontiersin.orgresearchgate.netacs.orgresearchgate.netacs.orgsci-hub.se. Conjugated metabolites of AA B, such as the N-glucuronide of Aristolactam II, have been identified acs.org.

Organ-Specific Accumulation and Metabolism of Aristolochic Acid B

While much research has focused on Aristolochic acid I (AAI) due to its higher abundance and toxicity, Aristolochic acid B (AAII), which differs structurally by the absence of a methoxy group at the 8-position mdpi.com, also undergoes metabolic transformation. Following absorption from the gastrointestinal tract, AAs, including AAII, are distributed throughout the body nih.govwikipedia.org. The kidney and liver are identified as major organs where AAs accumulate and are metabolized oup.comkrcp-ksn.org.

Studies in rodents have shown that AAs distribute to various organs, including the stomach, intestine, liver, spleen, lung, and kidney, as evidenced by the detection of DNA adducts mdpi.com. The distribution ratio of AAI in the liver has been observed to decrease over several days, while remaining high in the kidneys for a longer period, suggesting accumulation and slow elimination in renal tissue krcp-ksn.org.

Metabolism of AAII, similar to AAI, involves nitroreduction to its corresponding N-hydroxyaristolactam II mdpi.com. This reactive intermediate can then form DNA adducts iarc.frnel.edu. While AAI is generally considered more potent and forms higher levels of DNA adducts compared to AAII in some systems scienceopen.comnel.edu, AAII-derived DNA adducts are also detected iarc.fr. The specific enzymes involved in the organ-specific metabolism of AAII mirror those for AAI, including NQO1 and CYP isoforms, although their efficiency may differ between AA subtypes scienceopen.comnel.edu.

Data from studies analyzing DNA adducts in various rat tissues after oral administration of AAI and AAII indicated similar adduct patterns in target tissues like the forestomach and kidney, as well as non-target tissues like the stomach lining and liver nih.gov. However, in the bladder, DNA adduct formation was primarily observed with AAII nih.gov. This suggests potential organ-specific differences in the metabolic activation or detoxification of AAII compared to AAI.

Persistence of Metabolites in Biological Tissues

A critical aspect of aristolochic acid toxicity is the remarkable persistence of their metabolites, particularly the DNA adducts, in biological tissues scienceopen.commdpi.comresearchgate.net. Following metabolic activation, the reactive intermediates of AAs form covalent bonds with DNA bases, primarily deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG), leading to the formation of aristolactam-DNA adducts osti.govmdpi.comiarc.fr. The major adduct detected is 7-(deoxyadenosin-N6-yl)aristolactam I (dA-AAI), derived from AAI iarc.frresearchgate.net. While dA-AAII and dG-AAI adducts are also formed, dA-AAI is typically the most abundant and persistent in human tissues iarc.frresearchgate.net.

The exceptional long-term persistence of these DNA adducts in renal tissues of patients exposed to AAs is a key factor contributing to their chronic toxicity and carcinogenicity scienceopen.commdpi.comresearchgate.net. These adducts can persist for years, even decades, after exposure has ceased mdpi.comwikipedia.orgkrcp-ksn.orgresearchgate.net. This persistence is attributed, in part, to the lack of efficient recognition and processing by global genome nucleotide excision repair mechanisms mdpi.comresearchgate.net.

The persistence of these DNA adducts serves as a molecular signature of AA exposure and is strongly linked to the initiation of carcinogenesis, particularly in the urothelium mdpi.comiarc.frresearchgate.net. The persistent DNA damage can lead to characteristic A:T to T:A transversion mutations, frequently observed in tumor suppressor genes like TP53 in AA-associated cancers mdpi.comwikipedia.orgiarc.frresearchgate.net.

While DNA adducts are the most well-studied persistent metabolites, other metabolites and conjugates may also have varying degrees of persistence and contribute to long-term effects. However, the highly stable nature and biological significance of the DNA adducts make them crucial biomarkers of exposure and indicators of long-term risk osti.govmdpi.comwikipedia.org.

Table 1: Key Enzymes Involved in Aristolochic Acid Metabolism

| Enzyme Class | Specific Enzymes (Examples) | Role in Metabolism |

| Cytosolic Nitroreductase | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Activation |

| Microsomal Enzymes | CYP1A1, CYP1A2, POR, COX | Activation/Detoxification |

| Sulfotransferases | SULTs | Activation (via conjugation of N-hydroxy metabolites) mdpi.com |

| UDP Glucuronosyltransferases | UGTs | Detoxification (conjugation) scienceopen.com |

Table 2: Aristolochic Acid Metabolites and Their Significance

| Metabolite Name | Derived From | Metabolic Pathway | Significance |

| N-hydroxyaristolactam I | AAI | Nitroreduction | Reactive intermediate (Activation) mdpi.com |

| N-hydroxyaristolactam II | AAII | Nitroreduction | Reactive intermediate (Activation) mdpi.com |

| Aristolactam-nitrenium ions | N-hydroxyaristolactams | Further activation | Ultimate carcinogenic species scienceopen.comosti.govresearchgate.net |

| Aristolochic acid Ia (AAIa) | AAI | O-demethylation | Less toxic metabolite (Detoxification) scienceopen.comresearchgate.netnih.gov |

| Aristolactam I | AAI | Reduction | Metabolite found in urine mdpi.commdpi.com |

| Aristolactam II | AAII | Reduction | Metabolite found in urine mdpi.commdpi.com |

| Aristolactam-DNA adducts | Reactive intermediates | Covalent binding | Biomarkers of exposure, linked to carcinogenesis osti.govmdpi.comiarc.frresearchgate.net |

Molecular Mechanisms of Aristolochic Acid Induced Toxicity and Carcinogenesis

DNA Adduct Formation by Aristolochic Acids

DNA adduct formation is a critical step in the genotoxic mechanism of aristolochic acids. The reactive intermediates generated from AA and AAII bind to DNA bases, leading to the formation of stable adducts that can interfere with DNA replication and repair processes. mdpi.comresearchgate.net

Types and Characteristics of Aristolactam-DNA Adducts (e.g., dA-AAI, dG-AAI, dA-AAII, dA-AAIIa)

Metabolic activation of aristolochic acid I (AAI) and aristolochic acid II (AAII) results in the formation of several types of DNA adducts. The most commonly identified adducts are formed at deoxyadenosine (B7792050) (dA) and deoxyguanosine (dG) residues. iarc.frnih.govresearchgate.netnih.gov

The major adducts derived from AAI are 7-(deoxyadenosin-N6-yl)-aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl)-aristolactam I (dG-AAI). osti.goviarc.frnih.govnih.govmdpi.comoup.com Similarly, AAII forms 7-(deoxyadenosin-N6-yl)-aristolactam II (dA-AAII) and 7-(deoxyguanosin-N2-yl)-aristolactam II (dG-AAII). osti.govnih.govresearchgate.netoup.comoup.com

In humans exposed to AA, dA-AAI is often the most abundant DNA adduct detected in various tissues, including the kidney, ureter, bladder, liver, lung, and spleen. osti.govjfda-online.comnih.govmdpi.comoup.com While dA-AAI and dG-AAI are the major adducts formed by AAI, dA-AAII and dG-AAII are formed by AAII. nih.govresearchgate.netoup.comoup.com Studies have shown that the adduct patterns can be qualitatively similar between AAI and AAII, although quantitative differences and tissue specificity exist. osti.govnih.govoup.comnih.gov

Tissue and Cell Type Specificity of Adduct Formation

DNA adduct formation by aristolochic acids exhibits tissue and cell type specificity. In rodents, AA treatment induces DNA adducts in the kidney, liver, and spleen. osti.gov The kidney, a primary target organ for AA toxicity and carcinogenesis, often shows higher levels of DNA adducts compared to other tissues like the liver. osti.govnih.gov For instance, in rats treated with AA, the kidney had significantly higher DNA adduct levels than the spleen and liver. osti.gov Specifically, dG-AAI and dA-AAII adducts were found to be present at higher levels in the kidney compared to the liver at carcinogenic doses. osti.gov

In humans exposed to AA, specific AA-derived DNA adducts have been detected in the kidney, ureter, bladder, liver, lung, and spleen. jfda-online.comoup.com The presence of these adducts in renal tissue is a strong indicator of exposure. jfda-online.comnih.govnih.gov

Persistence of DNA Adducts as Biomarkers of Exposure

A key characteristic of aristolactam-DNA adducts, particularly dA-AAI, is their remarkable persistence in human tissues. aacrjournals.orgresearchgate.netnih.govoup.com This persistence makes them valuable biomarkers of past exposure to aristolochic acid, even decades after exposure has ceased. osti.govresearchgate.netnih.govoup.com Studies have detected dA-AAI in the renal tissue of patients over 20 years after their last exposure to AA. researchgate.netnih.gov

The persistence of these adducts is attributed, in part, to their resistance to DNA repair mechanisms, particularly global genome nucleotide excision repair (GG-NER). researchgate.net This lack of efficient repair allows the adducts to accumulate and persist, increasing the likelihood of them encountering the DNA replication machinery, which can lead to the introduction of mutations. researchgate.netnih.gov

DNA Adduct Formation by Aristolochic Acid B

Aristolochic acid B (AAII) is a significant component of the AA mixture and contributes to its genotoxic and carcinogenic effects through DNA adduct formation. caymanchem.comneo-biotech.com AAII undergoes metabolic activation, similar to AAI, to form reactive intermediates that bind to DNA. nih.govresearchgate.net The primary DNA adducts formed by AAII are dA-AAII and dG-AAII. nih.govresearchgate.netoup.comoup.com

In vitro studies have shown that AAII can form DNA adducts under anaerobic conditions. nih.govcaymanchem.com In vivo studies in rats have demonstrated that oral administration of AAII induces DNA adduct formation in the bladder, forestomach, and kidney. caymanchem.com While some studies suggest that AAI may form higher levels of adducts in certain non-target tissues compared to AAII, other research indicates similar levels of adducts derived from AAI and AAII in target tissues like the kidney and bladder in mice. jfda-online.comnih.gov Furthermore, one study suggested that AAII might show a greater carcinogenic risk in vivo than AAI, potentially due to elevated levels in the kidneys and plasma, and induced mutations at a higher frequency in the kidneys of transgenic mice compared to AAI. neo-biotech.com

Mutational Signatures and Genomics in Aristolochic Acid-Associated Cancers

Exposure to aristolochic acids leaves a distinctive footprint on the genome, known as a mutational signature. This signature is characterized by specific types of DNA mutations that are highly indicative of AA exposure. mdpi.comaacrjournals.orgfrontiersin.orgnih.govnih.gov

Characteristic A:T to T:A Transversion Mutations

The hallmark of the aristolochic acid mutational signature is a high frequency of A:T to T:A transversions. jfda-online.commdpi.comaacrjournals.orgoup.comfrontiersin.orgnih.govnih.gov This specific type of mutation is relatively unusual in many other cancer types, making it a powerful "molecular fingerprint" for identifying cancers caused by AA exposure. frontiersin.orgnih.gov

Genomic analyses of tumors from patients exposed to AA, particularly urothelial carcinomas of the upper urinary tract (UTUC), have revealed a remarkably high somatic mutation rate, with A:T to T:A transversions being the predominant mutation type, accounting for a large percentage of the total mutations. nih.govnih.gov These transversions are often found predominantly on the nontranscribed strand of DNA and show a preference for deoxyadenosine within specific trinucleotide contexts, such as T/CAG. nih.govnih.gov

This characteristic mutational signature has been observed in various cancers associated with AA exposure, including urothelial carcinomas, renal cell carcinomas, clear cell renal cell carcinoma, and hepatocellular carcinomas. mdpi.comaacrjournals.orgfrontiersin.org The presence of this signature in tumor DNA provides strong evidence linking AA exposure to cancer development. aacrjournals.orgnih.govfrontiersin.org

The A:T to T:A transversions induced by AA are particularly notable in tumor suppressor genes like TP53 and oncogenes like Ras. osti.govjfda-online.comoup.comnih.gov Mutations in these genes are critical steps in the process of tumorigenesis. osti.govjfda-online.com For example, studies have shown that AA induces mutations in TP53 through the signature A:T to T:A transversion, contributing to carcinoma formation in the urinary tract. osti.gov Similarly, A:T to T:A transversions at codon 61 of the H-Ras gene have been identified as a predominant mutation type in tumors from rodents treated with AAI. osti.gov

The formation of dA-AAI adducts is believed to be directly correlated with the induction of these characteristic A:T to T:A transversions. researchgate.netnih.govoup.com Translesional DNA synthesis past dA-AA adducts preferentially leads to the misincorporation of deoxyadenosine, which, upon subsequent replication, results in A:T to T:A transversions. nih.gov The persistence of these adducts, coupled with their mutagenic potential, drives the accumulation of these specific mutations, ultimately contributing to the development of cancer. researchgate.netnih.govoup.com

Mutations in Tumor Suppressor Genes (e.g., TP53) and Oncogenes (e.g., H-ras)

Exposure to Aristolochic acids, including Aristolochic acid B, is strongly associated with specific mutational patterns in key tumor suppressor genes and oncogenes. A prominent target is the TP53 tumor suppressor gene, frequently exhibiting A:T to T:A transversion mutations. wikipedia.orgpnas.orgmdpi.comnih.gov These mutations are considered a unique fingerprint of Aristolochic acid-associated carcinogenesis. wikipedia.orgpnas.org Studies have shown a high incidence of TP53 mutations in Aristolochic acid-associated urothelial carcinomas, with a significant proportion being A:T to T:A transversions. pnas.orgnih.gov

Similarly, activating mutations have been observed in oncogenes such as H-ras. pnas.orgosti.govjfda-online.comoup.com Research in rodents treated with Aristolochic acid I (AAI), which shares mechanistic similarities with Aristolochic acid B, identified activation of Ras genes, with A:T to T:A transversion at codon 61 being a predominant mutation type in various tumors. osti.govoup.com This specific H-ras mutation (CAA → CTA) at codon 61 has been detected in a high percentage of tumors in experimental models, correlating with the formation of AA-induced DNA adducts. osti.govoup.com

Whole-Exome and Whole-Genome Sequencing Analyses in Patient Tumors

Whole-exome sequencing of tumors from patients with documented exposure to Aristolochic acid has revealed a remarkably high mutational load and a distinctive mutational signature. nih.gov Analyses of urothelial carcinomas from exposed individuals have shown a significantly greater number of somatic mutations compared to tumors not associated with Aristolochic acid exposure. nih.gov For instance, one study reported a median of 233 nonsynonymous mutations in AA-associated upper urinary tract carcinomas (UTUCs), with a mean of 753 mutations per tumor, considerably exceeding the mutation burden seen in other cancer types like UV-induced melanomas or smoking-induced lung cancers. nih.gov These comprehensive sequencing efforts have been instrumental in identifying the genome-wide impact of Aristolochic acid exposure and characterizing its unique mutational fingerprint. nih.govstonybrookmedicine.eduaacrjournals.org

Mutational Landscape Specific to Aristolochic Acid B Exposure

The mutational signature induced by Aristolochic acids, including the contribution of Aristolochic acid B, is characterized predominantly by A:T to T:A transversions. frontiersin.orgnih.govnih.govfrontiersin.org This specific transversion is a hallmark of Aristolochic acid exposure and is relatively rare in other cancer types. nih.govnih.govfrontiersin.org These mutations often occur at deoxyadenosine bases, particularly within specific trinucleotide contexts such as T/CAG, and show a strong preference for the nontranscribed DNA strand. nih.govnih.govnih.gov This strand bias is attributed to the persistence of aristolactam-DNA adducts and the mechanisms of translesional DNA synthesis. nih.govnih.gov The characteristic A:T to T:A signature (often referred to as COSMIC signature 22) has been identified in various Aristolochic acid-associated cancers, including urothelial carcinomas and hepatocellular carcinomas. frontiersin.orgwho.intbiorxiv.org While Aristolochic acid I is often highlighted, this compound (Aristolochic acid B) has also been shown to induce similar DNA adducts and contribute to this characteristic mutational pattern. frontiersin.orgscienceopen.com

Cellular Pathways of Toxicity

Beyond direct DNA damage, Aristolochic acid B and other Aristolochic acids disrupt various cellular pathways, contributing to their toxic and carcinogenic effects.

Induction of Oxidative Stress and Nitrosative Stress

Aristolochic acid exposure leads to the induction of oxidative stress and nitrosative stress. nih.govmdpi.comresearchgate.netspandidos-publications.com This occurs through the overproduction of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and/or the depletion of endogenous antioxidant defense systems. nih.govmdpi.com Studies have demonstrated that Aristolochic acids can increase ROS/RNS levels in cells and animal models. nih.govplos.orgfrontiersin.orgbiomolther.org This oxidative stress can directly damage cellular components, including DNA, proteins, and lipids, and activate signaling pathways that contribute to inflammation and cell death. nih.govmdpi.comtandfonline.com For instance, Aristolochic acid-induced oxidative stress has been linked to DNA damage through the activation of signaling pathways like MEK/ERK1/2 and depletion of glutathione (B108866). nih.gov

Mitochondrial Dysfunction and Apoptosis Induction

Mitochondria are key targets of Aristolochic acid-induced toxicity. plos.orgbiomolther.orgmdpi.com Exposure to Aristolochic acids, including Aristolochic acid B, can lead to mitochondrial dysfunction, characterized by decreased mitochondrial DNA copy number, reduced mitochondrial protein expression, impaired mitochondrial membrane potential, and decreased ATP production. plos.orgfrontiersin.orgmdpi.com This mitochondrial damage contributes to cellular injury and can trigger apoptosis. plos.orgfrontiersin.orgbiomolther.orgmdpi.com Aristolochic acids have been shown to induce apoptosis in various cell types, including renal tubular epithelial cells. nih.govplos.org The induction of apoptosis involves the activation of caspases and can proceed through the mitochondrial pathway, indicated by changes in Bax/Bcl-2 ratio, cytochrome C release, and caspase-3 activation. nih.gov Oxidative stress is often implicated as a contributing factor to mitochondrial dysfunction and subsequent apoptosis in Aristolochic acid exposure. tandfonline.com

Inflammation and Fibrosis Pathways (e.g., NF-κB, IL6R/STAT3 signaling)

The IL6R/STAT3 signaling pathway has also been implicated in Aristolochic acid-induced toxicity and carcinogenesis, particularly in the liver and kidney fibrosis. oup.comnih.govphysiology.orgnih.govphysiology.org Long-term exposure to Aristolochic acids can activate IL6R/NF-κB and STAT3 signaling, contributing to inflammatory responses, apoptosis, and the development of premalignant alterations. oup.comnih.gov STAT3 activation has been shown to play a role in promoting kidney fibrosis by upregulating inflammation and promoting the differentiation of pericytes into myofibroblasts. nih.gov Studies in mice have demonstrated that inhibiting STAT3 can protect against Aristolochic acid-induced kidney fibrosis. nih.gov

Cellular Models for Investigating Aristolochic Acid B Toxicity

Cellular models are valuable tools for dissecting the molecular mechanisms of aristolochic acid toxicity. Studies using cultured renal epithelial cells have demonstrated the toxicity of aristolochic acid analogues frontiersin.org. Microphysiological systems, such as integrated liver-kidney organs-on-a-chip, provide a more complex human tissue-based approach to investigate the species-specific toxicological effects and organ-organ interactions in aristolochic acid metabolism and toxicity jci.org. These models can help elucidate how metabolism in one organ (e.g., liver) influences the toxicity in another (e.g., kidney) jci.org. While the search results primarily highlight studies using cellular models for AA-I, the structural similarity between AA-I and AA-B suggests that similar cellular models would be applicable for investigating AA-B toxicity.

Animal Models of Aristolochic Acid-Induced Diseases

Animal models, particularly rodents, have been extensively used to study aristolochic acid-induced nephrotoxicity and carcinogenesis researchgate.netosti.govfrontiersin.orgresearchgate.net. These models have been instrumental in understanding the progression of aristolochic acid nephropathy (AAN) and the development of associated cancers.

Rodent Models for Nephrotoxicity and Carcinogenesis

Rats and mice are commonly used rodent models for studying the effects of aristolochic acids researchgate.netosti.govfrontiersin.org. Exposure to aristolochic acids in these models induces DNA adducts and mutations in various organs, including the kidney, liver, and spleen researchgate.netosti.gov. Studies in rats have shown that aristolochic acid treatments lead to significant alterations in gene expression in both target and non-target tissues osti.gov. Rodent models have demonstrated the induction of tumors in organs such as the forestomach, kidney, renal pelvis, urinary bladder, and lung after aristolochic acid administration researchgate.netosti.govnih.gov.

Experimental Aristolochic Acid Nephropathy (AAN) in rodents replicates key features of human AAN, including tubular atrophy and interstitial fibrosis frontiersin.org. These models show an early phase of acute tubular necrosis followed by inflammation and the development of fibrosis frontiersin.org.

Table 1: Observed Tumor Sites in Rodent Models Exposed to Aristolochic Acids

| Animal Model | Observed Tumor Sites | Source |

| Mice | Forestomach, kidney, renal pelvis, urinary bladder, lung | researchgate.netosti.govnih.gov |

| Rats | Forestomach, kidney, renal pelvis, urinary bladder, lung | researchgate.netosti.govnih.gov |

| Canines | Kidney, urothelial tract, liver, bladder, subcutaneous regions | nih.gov |

Note: While this table refers to Aristolochic Acids in general, these findings are relevant to the understanding of AA-B's potential effects given its structural similarity and presence alongside AA-I.

Genetic Susceptibility and Resistance in Animal Models

Studies in animal models have provided evidence for genetic predisposition to aristolochic acid sensitivity physiology.orgnih.govnih.gov. Different inbred murine strains exhibit varying degrees of sensitivity to aristolochic acid-induced nephrotoxicity physiology.orgnih.gov. Quantitative trait loci (QTL) associated with sensitivity to aristolochic acid have been identified in mice, suggesting that specific genetic regions influence susceptibility physiology.orgnih.govnih.gov. For instance, a main QTL on chromosome 4 (Aanq1) was identified as being correlated with proximal tubule dysfunction after aristolochic acid exposure in mice physiology.orgnih.govnih.gov. These findings in animal models lay the groundwork for understanding genetic factors that may contribute to human susceptibility to aristolochic acid toxicity physiology.orgnih.gov.

Pathological Manifestations and Clinical Progression of Aristolochic Acid Induced Diseases

Upper Urothelial Carcinoma (UTUC)

Clinical Characteristics and Subtypes

Aristolochic acid-induced UTUC (AA-UTUC) is a significant consequence of exposure to aristolochic acids wikipedia.orgnih.gov. While clinical characteristics are often discussed in the context of general AA exposure, studies have noted specific features associated with AA-UTUC. Patients with AA-associated UTUC tend to present with poorer renal function nih.govnih.govnih.gov. Compared to UTUC not associated with AA exposure, AA-UTUC may present with smaller tumor diameters, lower tumor stages, fewer positive lymph nodes, and a higher incidence of multifocal tumors nih.govnih.gov. The initial presentation of aristolochic acid nephropathy (AAN), which often precedes UTUC, can be silent, with renal dysfunction detected through routine blood tests krcp-ksn.orgnih.gov. Nonspecific symptoms like nausea, fatigue, poor appetite, and edema may occur in some AAN cases krcp-ksn.orgnih.gov.

Clinical subtypes of AAN have been defined, including chronic AAN, acute AAN, and renal tubular dysfunction krcp-ksn.orgnih.gov. Chronic AAN is characterized by rapidly progressive renal interstitial fibrosis krcp-ksn.orgnih.gov. Acute kidney injury can also occur, particularly with continuous or excessive short-term use of AA-containing herbs frontiersin.orgfrontiersin.org. It is important to note that these clinical classifications are based on exposure to aristolochic acids generally, and specific clinical characteristics solely attributable to Aristolochic acid B are not clearly delineated in the available research, although it is a known component of the toxic mixture wikipedia.orgmdpi.combiorxiv.org.

Prognostic Factors in AA-Induced UTUC

Prognostic factors in AA-induced UTUC are influenced by both traditional oncological factors and the underlying AA exposure. Factors such as tumor stage, grade, tumor size, tumor location (ureter vs. pelvis), and lymph node metastasis are important prognostic indicators in UTUC, including cases associated with AA exposure dovepress.comamegroups.orguroweb.org. AA exposure history itself is considered an independent risk factor for developing UTUC and can influence outcomes dovepress.comamegroups.orguroweb.orgamegroups.cnuroweb.org.

Hepatocellular Carcinoma (HCC)

Accumulating evidence suggests that exposure to aristolochic acids can induce hepatotoxicity and contribute to the development of hepatocellular carcinoma (HCC) researchgate.netoup.comscienceopen.comresearchgate.netresearchgate.netresearchgate.net. Aristolochic acids, including Aristolochic acid B, are metabolized in the liver, which is a major organ for their accumulation and biotransformation oup.comresearchgate.netnih.gov.

Molecular Features of AA-Associated HCC

A hallmark molecular feature of aristolochic acid exposure is a specific mutational signature characterized by a high frequency of A:T to T:A transversions, particularly in a CTG trinucleotide context mdpi.comscienceopen.comthieme-connect.com. This signature, known as COSMIC signature 22, is a result of DNA adducts formed by the reactive metabolites of aristolochic acids binding covalently to adenine (B156593) residues in DNA mdpi.comscienceopen.comthieme-connect.com. This specific mutational fingerprint has been identified in a subset of hepatocellular carcinomas, suggesting that aristolochic acid exposure is a risk factor for HCC mdpi.combiorxiv.orgthieme-connect.comnih.gov. Studies have found this signature to be prevalent in HCC patients in certain regions, particularly in Asia wikipedia.orgbiorxiv.orgthieme-connect.comnih.gov.

Interaction with Viral Hepatitis Co-factors

Aristolochic acid exposure can interact with other risk factors for HCC, particularly chronic viral hepatitis infections such as Hepatitis B virus (HBV) and Hepatitis C virus (HCV) oup.comscienceopen.combiorxiv.orgresearchgate.netmdpi.comfrontiersin.orgiiarjournals.org. HBV infection is a prominent risk factor for HCC globally, especially in Asia mdpi.comfrontiersin.org. Studies suggest that AA-containing herbal medicines may be an important risk factor for HCC in patients already infected with HBV or HCV oup.comscienceopen.com. Research indicates a significant dose-response relationship between estimated AA consumption and HCC pathogenesis in HBV-infected patients, suggesting that AA may play a driving role in liver cancer in the presence of HBV researchgate.netiiarjournals.org. Furthermore, HBV-infected individuals consuming AA-containing products may have a higher risk of developing liver cirrhosis researchgate.net.

The interaction between aristolochic acids and viral hepatitis co-factors in promoting HCC is an area of ongoing research. While the general class of aristolochic acids is implicated in this interaction, the specific role of Aristolochic acid B as a co-factor with viral hepatitis in the development of HCC is not individually detailed in the provided search results.

Pathological Effects of Aristolochic Acid B on Kidney and Liver Function

Aristolochic acids are well-established nephrotoxins, causing severe and often irreversible kidney damage known as aristolochic acid nephropathy (AAN) wikipedia.orgkrcp-ksn.orgmdpi.comnih.govfrontiersin.orgmdpi.comfrontiersin.org. The kidney, particularly the renal proximal tubules, is a primary target for aristolochic acid toxicity due to the accumulation and metabolism of these compounds in these cells, potentially mediated by organic anion transporters (OATs) mdpi.comscienceopen.comfrontiersin.orgfrontiersin.orgnih.govfrontiersin.orgijbs.com.

Pathologically, AAN is characterized by severe injury of tubular epithelial cells, including degeneration, necrosis, and disintegration, often leading to extensive interstitial fibrosis and tubular atrophy krcp-ksn.orgnih.govfrontiersin.orgmdpi.com. Glomeruli are typically less affected frontiersin.orgfrontiersin.org. The mechanisms underlying AA-induced nephrotoxicity are multifactorial and involve the formation of AA-DNA adducts, induction of oxidative stress, mitochondrial dysfunction, inflammation, and apoptosis oup.comnih.govfrontiersin.orgmdpi.comfrontiersin.orgijbs.com.

Data Tables

Based on the available information, a comparative table highlighting the genotoxicity and nephrotoxicity of AAI and AAII (Aristolochic acid B) from snippet mdpi.com is relevant.

| Compound | Genotoxicity (DNA Adduct Formation) | Nephrotoxicity (Tubular Damage/Interstitial Fibrosis in Mice) |

| Aristolochic acid I (AAI) | Yes | Yes |

| Aristolochic acid II (AAII/Aristolochic acid B) | Yes | Not obvious |

Data based on a mouse study comparing AAI and AAII mdpi.com.

Another relevant data point is the characteristic mutational signature associated with aristolochic acid exposure.

| Mutational Signature Feature | Description |

| COSMIC Signature 22 | High frequency of A:T to T:A transversions |

| Trinucleotide Context | Preferentially in CTG trinucleotide context |

| Mechanism | Formation of AA-DNA adducts at adenine residues |

This signature is associated with exposure to aristolochic acids generally mdpi.comscienceopen.comthieme-connect.comnih.gov.

Diagnostic and Monitoring Methodologies for Aristolochic Acid Exposure and Effects

Biomarkers of Exposure

Biomarkers of exposure provide evidence that an individual has been exposed to aristolochic acids. These markers are often related to the interaction of AA with biological molecules.

Detection and Quantification of Aristolactam-DNA Adducts in Tissues and Body Fluids

Aristolochic acids undergo metabolic activation to form reactive intermediates that bind to DNA, creating aristolactam-DNA adducts. wikipedia.orgnih.govmdpi.comnih.govnih.govhkmj.orgacs.org These adducts are considered specific biomarkers of AA exposure. frontiersin.orgnih.govmdpi.comnih.govnih.govscienceopen.com

Detection and quantification of aristolactam-DNA adducts can be performed in various tissues and body fluids. nih.govnih.govhkmj.orgsci-hub.se The presence of these adducts in renal cells can help confirm AA nephropathy. wikipedia.org Aristolactam-DNA adducts are concentrated in the renal cortex, making them sensitive and specific biomarkers of exposure. nih.govacs.org They have also been detected in urothelial tissue of patients with AAN/BEN. mdpi.com

Methods for detecting and quantifying these adducts include 32P-postlabeling and mass spectrometry-based techniques like Ultra-Performance Liquid Chromatography-Electrospray Ionization/Multistage Mass Spectrometry (UPLC-ESI/MSn). nih.govnih.govsci-hub.se UPLC-ESI/MSn offers high sensitivity, specificity, and robustness for biomonitoring DNA adducts in human tissues, potentially replacing 32P-postlabeling. nih.govsci-hub.se

Studies have quantified specific adducts like 7-(deoxyadenosin-N6-yl) aristolactam I (dA-AAI) and 7-(deoxyguanosin-N2-yl) aristolactam I (dG-AAI) in tissues. nih.govmdpi.com For instance, in human tissues, dA-AAI has been detected at levels ranging from 9 to 338 adducts per 108 DNA bases. nih.gov

Mutational Signatures as Molecular Markers of Exposure

Aristolochic acid exposure induces a characteristic pattern of mutations in DNA, known as a mutational signature. wikipedia.orgwho.intfrontiersin.orgmdpi.comnih.govnih.govfrontiersin.org This signature is predominantly characterized by A:T to T:A transversions. wikipedia.orgfrontiersin.orgmdpi.comnih.govnih.govfrontiersin.org This specific type of mutation is relatively uncommon in other cancers, making it a valuable molecular marker for identifying AA exposure. wikipedia.orgnih.govnih.govfrontiersin.org

The AA mutational signature has been identified in urothelial carcinomas, particularly in UTUCs associated with AA exposure. who.intfrontiersin.orgnih.govnih.govfrontiersin.orgdntb.gov.ua Whole-exome sequencing of UTUCs from individuals with documented AA exposure revealed a high number of somatic mutations, with A:T to T:A transversions accounting for a significant majority (72-73%) of these mutations. nih.govnih.gov This mutational fingerprint is found frequently in oncogenes and tumor suppressor genes in AA-associated UTUC. nih.govnih.gov The AA mutational signature, also referred to as COSMIC SBS22, serves as a key molecular marker for AA exposure and can help distinguish AA exposure from other carcinogens. who.intfrontiersin.orgdntb.gov.ua

Biomarkers of Effect and Disease Progression

Biomarkers of effect and disease progression indicate the biological response to AA exposure and the advancement of associated health conditions.

Metabolic Biomarkers in Urine and Blood (e.g., methylsuccinic acid, nicotinamide)

Metabolomic studies have identified potential metabolic biomarkers in urine and blood that are altered following aristolochic acid exposure. oup.comnih.govresearchgate.netoup.comresearchgate.netnih.gov These alterations can be more sensitive indicators of renal injury than conventional biomarkers like serum creatinine. oup.comresearchgate.netoup.comresearchgate.net

In studies with AA-treated rats, urinary metabolic alterations were observed in a time- and dose-dependent manner. oup.comresearchgate.netoup.comresearchgate.net Potential metabolic biomarkers identified include methylsuccinic acid and nicotinamide, among others such as 3-hydroxyphenylacetic acid, citric acid, creatinine, uric acid, glycolic acid, and gluconic acid. oup.comnih.govresearchgate.netoup.comresearchgate.net

Some of these metabolites, like methylsuccinic acid and citric acid, showed dose-dependent alterations and were considered "early metabolic biomarkers." oup.comresearchgate.netoup.comresearchgate.net Nicotinamide, along with uric acid and gluconic acid, showed time- and dose-dependent alterations and were classified as "late metabolic biomarkers." oup.comresearchgate.netoup.comresearchgate.net These identified metabolites suggest that pathways of energy metabolism, gut microbiota, and purine (B94841) metabolism are associated with AA-induced nephrotoxicity. oup.comnih.govresearchgate.netoup.com

Here is a table summarizing some potential metabolic biomarkers:

| Biomarker | Matrix | Alteration Pattern (in rats) | Proposed Role |

| Methylsuccinic acid | Urine | Dose-dependent | Early metabolic biomarker |

| Nicotinamide | Urine | Time- and dose-dependent | Late metabolic biomarker |

| 3-hydroxyphenylacetic acid | Urine | Dose-dependent | Early metabolic biomarker |

| Citric acid | Urine | Dose-dependent | Early metabolic biomarker |

| Creatinine | Urine | Dose-dependent | Early metabolic biomarker |

| Uric acid | Urine | Time- and dose-dependent | Late metabolic biomarker |

| Glycolic acid | Urine | Time- or dose-independent | Late metabolic biomarker |

| Gluconic acid | Urine | Time- and dose-dependent | Late metabolic biomarker |

Note: This table is based on findings in AA-treated rats and requires further validation in humans. oup.comresearchgate.netoup.comresearchgate.net

Protein Expression Profiling in Target Tissues

Aristolochic acid treatment has been shown to result in significant changes in protein expression profiling in target tissues like the kidney. osti.gov Toxicogenomic studies in rats exposed to AA demonstrated alterations in protein expression. osti.gov While the search results indicate that protein expression profiling is a relevant area of study in AA-induced toxicity, specific details regarding which proteins are altered and their direct link to Aristolochic acid B were not extensively detailed in the provided snippets. Further research is needed to fully characterize the protein expression changes specifically related to Aristolochic acid B exposure and their utility as biomarkers of effect and disease progression.

MicroRNA Expression Changes

MicroRNAs (miRNAs) are small RNA molecules that regulate gene expression and have been implicated in various biological processes, including those relevant to AA toxicity and carcinogenesis. nih.govresearchgate.net Studies have investigated changes in miRNA expression profiles in response to aristolochic acid exposure. osti.govnih.govoup.comresearchgate.net

In rat kidney, AA treatments altered mutagenesis- or carcinogenesis-related microRNA expression. osti.gov Differentially expressed miRNAs have been identified in the kidney after AA exposure. nih.govresearchgate.net For example, studies in rats found significantly differentially expressed miRNAs, including members of the miR-34, miR-21, miR-224, miR-375, and miR-383 families. nih.gov Some miRNAs, such as miR-21-5p and miR-34a-5p, have been selected as potential biomarkers for carcinogenicity and genotoxicity of aristolochic acid. nih.govresearchgate.net

Changes in miRNA expression have also been observed in mouse models of acute AAN, with some miRNAs showing significant increases (e.g., miR-124-3p, miR-21a-5p, miR-132-3p) and others decreases (e.g., miR-1968-5p) in expression levels in the AA-treated group compared to controls. researchgate.net Reduced expression of miR-122-5p has also been suggested in AA-induced renal injury and tubulointerstitial fibrosis. researchgate.net These findings suggest that miRNA expression profiling holds potential as a method for monitoring the effects and progression of AA-induced diseases.

Advanced Analytical Techniques for Detection of Aristolochic Acids and Metabolites in Biological Samples

The accurate detection and quantification of aristolochic acids and their metabolites in biological matrices are critical for determining exposure levels and understanding their toxicokinetics. Advanced analytical techniques offer high sensitivity and specificity for these analyses.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a widely used and highly sensitive technique for the detection and quantification of aristolochic acids and their metabolites, such as aristolactams, in various biological samples mdpi.comhkmj.orgmdpi.com. This method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry, allowing for the analysis of complex biological matrices.

LC-MS/MS is particularly valuable for identifying and quantifying aristolochic acid-DNA adducts, which are considered biomarkers of exposure and provide a measure of the biologically effective dose hkmj.orgnih.gov. Ultra-performance liquid chromatography-triple quadrupole mass spectrometry (UPLC-MS/MS) offers enhanced sensitivity, enabling the detection of AA-DNA adducts at very low levels within complex biological samples nih.govrev-sen.ec. Multiple reaction monitoring (MRM) mode in mass spectrometry is employed to enhance specificity and sensitivity by simultaneously selecting and tracking both the parent ion and specific product ions rev-sen.ec.

Studies have successfully applied LC-MS/MS for the analysis of aristolochic acids in various biological samples, including kidney tissue, plasma, and urine hkmj.org. The method has demonstrated accuracy and precision, with detection limits allowing for the identification of trace amounts of AA-DNA adducts in exfoliated urothelial cells hkmj.org.